2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid
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Overview
Description
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid is an organic compound with the molecular formula C14H7F3N2O6S This compound is characterized by the presence of a trifluoromethyl group, two nitro groups, and a thioether linkage attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethyl)thiophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions.
Thioether Formation: The nitrated product is then reacted with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate to form the thioether linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzenamine: Similar structure but with an amine group instead of a carboxylic acid.
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: Contains a phthalimide group instead of a benzoic acid moiety.
Uniqueness
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O6S/c15-14(16,17)7-5-9(18(22)23)12(10(6-7)19(24)25)26-11-4-2-1-3-8(11)13(20)21/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWFQXGEZRZQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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